5-cyclopentyl-2,3-dihydro-1H-indole-2,3-dione
Overview
Description
5-cyclopentyl-2,3-dihydro-1H-indole-2,3-dione is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol . It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs . This compound is known for its unique structure, which includes a cyclopentyl group attached to the indoline-2,3-dione core .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the compound’s diverse biological activities .
Result of Action
The broad range of biological activities exhibited by indole derivatives suggests that they can have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 5-cyclopentyl-2,3-dihydro-1H-indole-2,3-dione involves several steps. One common method is the Fischer indole synthesis, which typically uses hydrazine derivatives and ketones under acidic conditions . The reaction conditions often involve refluxing the reactants in methanol with methanesulfonic acid as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
5-cyclopentyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the indoline-2,3-dione core to indoline derivatives.
Substitution: Substitution reactions can occur at different positions on the indole ring, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-cyclopentyl-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Comparison with Similar Compounds
5-cyclopentyl-2,3-dihydro-1H-indole-2,3-dione can be compared with other indole derivatives, such as:
1H-indole-2,3-dione: A simpler indole derivative with similar reactivity but lacking the cyclopentyl group.
5-nitroindoline-2,3-dione: Another derivative with different substituents that confer unique properties and reactivity.
The uniqueness of this compound lies in its cyclopentyl group, which can influence its chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-cyclopentyl-1H-indole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-12-10-7-9(8-3-1-2-4-8)5-6-11(10)14-13(12)16/h5-8H,1-4H2,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMSQRRNSRJRBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC3=C(C=C2)NC(=O)C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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